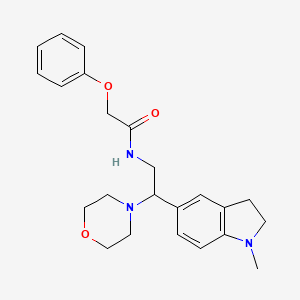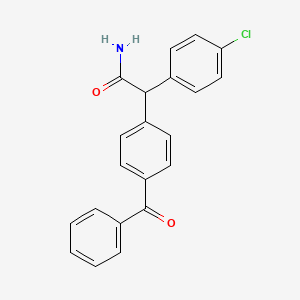
2-(4-Benzoylphenyl)-2-(4-chlorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Benzoylphenyl)-2-(4-chlorophenyl)acetamide, commonly known as BCP, is a synthetic compound that has been used for a variety of scientific research applications. BCP is a small molecule that has been used in laboratory experiments and clinical studies to study the mechanism of action, biochemical and physiological effects, and potential applications of the compound.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- The synthesis of related compounds and their structural analysis has been explored, with studies revealing insights into their chemical properties and potential applications. For example, novel benzimidazole derivatives have been synthesized and characterized, showing potential as corrosion inhibitors for carbon steel in acidic environments (Rouifi et al., 2020).
Photovoltaic and Optical Properties
- Research has delved into the photovoltaic efficiency and light harvesting capabilities of benzothiazolinone acetamide analogs, suggesting their use as photosensitizers in dye-sensitized solar cells (Mary et al., 2020). Additionally, the nonlinear optical properties of crystalline acetamide structures have been investigated, indicating their potential in photonic applications (Castro et al., 2017).
Antitumor and Proapoptotic Effects
- Certain derivatives have demonstrated promising antitumor and proapoptotic effects, as observed in Ehrlich ascites tumor cells. These findings suggest potential clinical applications in cancer therapy (Prabhakar et al., 2006).
Antibacterial Properties
- The antibacterial activity of specific derivatives has been studied, with some compounds showing moderate to good activity against both gram-positive and gram-negative bacteria. These findings indicate potential applications in combating bacterial infections (Desai et al., 2008).
Crystallography and Molecular Structure
- The crystal structures of related acetamides have been determined, offering valuable information on their molecular arrangements and interactions. This knowledge is crucial for understanding their chemical behavior and potential applications in various fields (Praveen et al., 2013).
Eigenschaften
IUPAC Name |
2-(4-benzoylphenyl)-2-(4-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClNO2/c22-18-12-10-15(11-13-18)19(21(23)25)14-6-8-17(9-7-14)20(24)16-4-2-1-3-5-16/h1-13,19H,(H2,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPTXFEWSANANEN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(C3=CC=C(C=C3)Cl)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-Methylphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-2-pyrrolidinone](/img/structure/B2406199.png)
![2-benzyl-5-[(7-bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2406201.png)
![6-(bromomethyl)-3-methyl-6,7-dihydro-4H-thiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2406202.png)
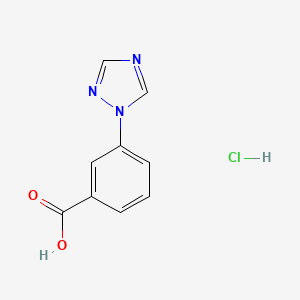
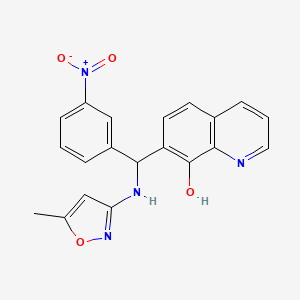
![Ethyl 3-(4-fluorophenyl)-5-(2-methoxyacetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2406206.png)
![N-(2,4-difluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2406207.png)
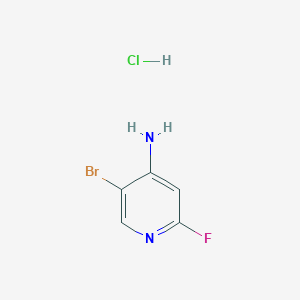
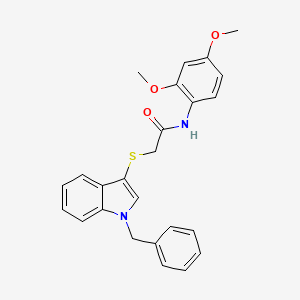
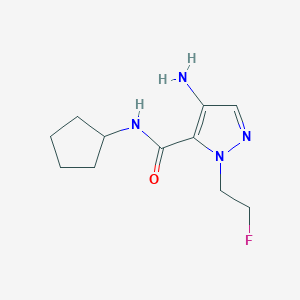
![2-amino-4-(3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B2406216.png)
![[3-(2-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2406217.png)
![N-(3-acetylphenyl)-12,15,15-trimethyl-3,10-diazatetracyclo[10.2.1.02,11.04,9]pentadeca-2,4,6,8,10-pentaene-1-carboxamide](/img/structure/B2406218.png)
